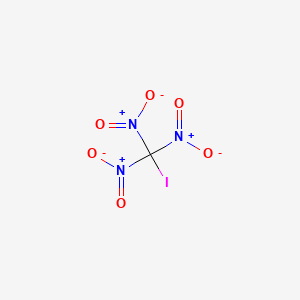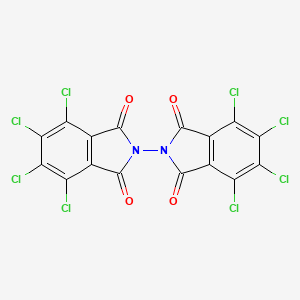![molecular formula C22H30ClNO4 B13763017 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride CAS No. 5561-89-7](/img/structure/B13763017.png)
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of methoxyphenyl groups and a diethylazanium moiety, which contribute to its distinct chemical behavior .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene oxide and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time. Quality control measures are implemented to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学研究应用
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
作用机制
The mechanism of action of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
相似化合物的比较
Similar Compounds
- 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol]
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 2,2-bis(4-methoxyphenyl)acetic acid
Uniqueness
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses .
属性
CAS 编号 |
5561-89-7 |
|---|---|
分子式 |
C22H30ClNO4 |
分子量 |
407.9 g/mol |
IUPAC 名称 |
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
InChI 键 |
UGGLVRAINGSVBP-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


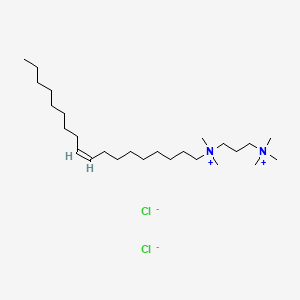
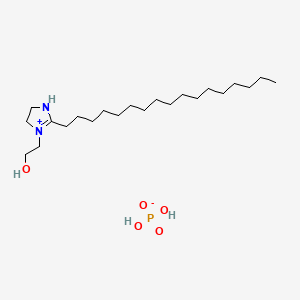

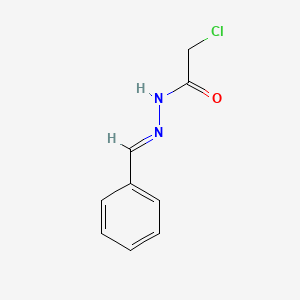
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
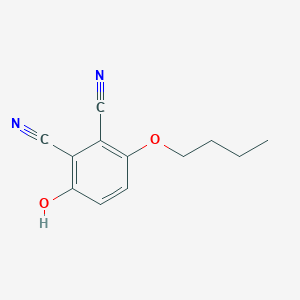


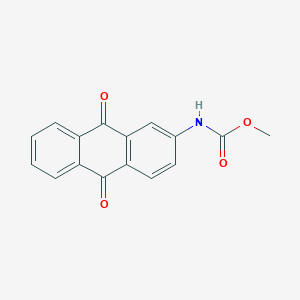
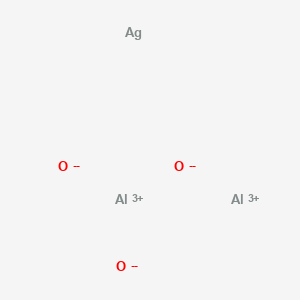
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
